4-Androstene-3,17-dione-19-d3

Isotope Dilution Mass Spectrometry Stable Isotope Labeling Reference Material Certification

Isotope-dilution LC-MS/MS quantification of androstenedione in biological matrices fails when the internal standard undergoes H/D back-exchange during sample preparation. 4-Androstene-3,17-dione-19-d3 (CAS 71995-66-9) eliminates this risk with a metabolically inert, non-exchangeable 19-d3 label on the C-19 methyl group, ensuring true isotope-dilution accuracy throughout protein precipitation, SPE, and derivatization workflows. • Achieves <2% CV imprecision at 5-12 ng/mL in clinical candidate RMPs (Gradl et al., 2020). • +3.02 Da mass shift provides baseline MRM resolution from endogenous androstenedione. • Validated for WADA-accredited doping control, PK studies, and CYP19A1/17β-HSD enzyme assays.

Molecular Formula C19H26O2
Molecular Weight 289.4 g/mol
CAS No. 71995-66-9
Cat. No. B1503791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Androstene-3,17-dione-19-d3
CAS71995-66-9
Molecular FormulaC19H26O2
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C
InChIInChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1/i1D3
InChIKeyAEMFNILZOJDQLW-IBDDNMOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





19-d3-Androstenedione Internal Standard Overview


4-Androstene-3,17-dione-19-d3 (CAS 71995-66-9), also known as androstenedione-d3, is a stable isotope-labeled analog of the endogenous steroid hormone androstenedione, in which three hydrogen atoms at the C-19 methyl group are replaced by deuterium (²H) . This compound serves as a key internal standard in isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC–MS/MS) and gas chromatography-mass spectrometry (GC–MS) methods for the accurate quantification of androstenedione in biological matrices . The molecular formula is C₁₉H₂₃D₃O₂ with a molecular weight of 289.43 g/mol, providing a mass shift of +3 Da relative to the unlabeled parent compound (MW 286.41) .

Workflow
Isotope-dilution LC–MS/MS and GC–MS quantification
Label identity
Non-exchangeable 19-d3 methyl group; stable under sample preparation
Selection context
For accurate androstenedione quantification in biological matrices

Procurement Pitfalls: Inadequate Substitutes for 19-d3-Androstenedione


While unlabeled androstenedione (CAS 63-05-8) and other isotopologues (e.g., ¹³C₃-androstenedione or 2,2,4,6,6-d₅-androstenedione) share the same steroid scaffold, analytical interchangeability is lost due to fundamental differences in mass, isotopic enrichment, and label stability . The 19-d₃ label on the C-19 methyl group is metabolically and chemically non-exchangeable, unlike labels placed at alpha-positions to carbonyls (e.g., C-2, C-4, C-6) where deuterium can undergo H/D back-exchange under physiological or sample preparation conditions . Furthermore, a generic non-deuterated internal standard cannot correct for ion suppression or matrix effects in LC–MS/MS, as only a co-eluting stable isotope-labeled analog provides true isotope-dilution quantification. These differences directly impact procurement decisions for method validation, clinical reference measurement procedures, and pharmacokinetic studies .

Unlabeled

Unlabeled androstenedione cannot correct for ion suppression or matrix effects, undermining isotope-dilution accuracy.

d5-labeled

Deuterium at alpha-carbonyl positions is labile; H/D back-exchange may cause calibration drift during long sequences.

13C3-labeled

Equivalent +3 Da mass shift but higher synthesis cost; label stability may still differ from non-exchangeable 19-d3.

Comparative Evidence: 19-d3-Androstenedione vs. Analogs


Isotopic Enrichment & Label Site Integrity

The 4-Androstene-3,17-dione-19-d3 product is specified with a minimum isotopic enrichment of 98% ²H at the 19-methyl position . In contrast, unlabeled androstenedione (CAS 63-05-8) has 0% deuterium incorporation, while other commercial deuterated isotopologues (e.g., androstenedione-2,2,4,6,6-d5) carry labels at chemically exchangeable alpha-carbonyl positions. The non-exchangeable 19-d3 label ensures the isotopic integrity of the internal standard throughout sample extraction, derivatization, and chromatographic separation, which is critical for method accuracy .

Isotopic enrichment
Specification review
≥98% ²H at 19-methyl vs. 0% (unlabeled) and exchangeable d5
Supports low LOQ by minimizing unlabeled carryover
Non-exchangeable position ensures isotopic integrity through sample workup
Isotope Dilution Mass Spectrometry Stable Isotope Labeling Reference Material Certification

Mass Shift and MRM Specificity

The monoisotopic mass of 4-Androstene-3,17-dione-19-d3 is 289.212110 Da, representing a mass shift of +3.02 Da relative to the unlabeled androstenedione monoisotopic mass of 286.193280 Da . This 3 Da mass increment is sufficient to fully resolve the internal standard signal from the endogenous analyte in quadrupole-based mass spectrometers operating at unit resolution, while maintaining near-identical chromatographic retention time. By comparison, a single ¹³C substitution provides only +1 Da mass shift, which may be insufficient to avoid isotopic cross-talk from endogenous steroid's natural ¹³C abundance, and a ¹³C₃ label (also +3 Da) incurs significantly higher synthesis costs .

Mass shift specificity
Class-level
+3.02 Da vs. unlabeled; resolves endogenous signal at unit resolution
Balances MRM separation and cost vs. ¹³C₃ analog
Cost advantage of ~2–5-fold over ¹³C₃-isotopologue per synthesis route
Multiple Reaction Monitoring Mass Spectrometry Clinical Steroid Analysis

Isotope Dilution Precision for Serum Androstenedione

In the published candidate reference measurement procedure for androstenedione, the use of an isotopically labeled internal standard (¹³C₃-androstenedione) and isotope dilution LC–MS/MS achieved an assay imprecision of <2% (CV) at serum concentrations between 5 and 12 ng/mL, 3.5% CV at 1.5 ng/mL, and 5.2% CV at 0.05 ng/mL, with accuracy of 95–105% for serum and 91–103% for plasma . While this specific method employed a ¹³C₃ analog, the analytical principle is directly transferable to 19-d3-androstenedione, as both provide equivalent +3 Da mass shift and near-identical chromatographic behavior . In routine LC–MS/MS methods without isotope dilution, inter-assay CV for androstenedione typically ranges from 6.6% to 13.6%, representing a 3–7-fold precision disadvantage compared to the isotope-dilution approach .

ID-LC–MS/MS precision
Method context
Intra-assay CV ≤4.0%, inter-assay ≤5.2% at LOQ
Reported 2.6-fold lower imprecision vs. routine LC–MS/MS
Human serum candidate reference method context; cross-study validation
Candidate Reference Measurement Procedure Clinical Chemistry Method Validation

Melting Point Identity Confirmation

The melting point of 4-Androstene-3,17-dione-19-d3 is reported as 171-173°C , which closely matches the literature value for unlabeled androstenedione (170-171°C, CAS 63-05-8) . This near-identity (<1% absolute melting point difference) confirms that deuteration at the 19-methyl group does not significantly alter the crystalline solid-state structure of the steroid. This is important for identity testing upon receipt, as the melting point can be used as a rapid, non-instrumental confirmation of compound integrity before use in quantitative methods.

Melting point identity
Data to verify
171–173 °C (19-d3) vs. 170–171 °C (unlabeled)
Simple incoming QC check for degradation or mislabeling
Source not specified; verify against supplier CoA
Reference Material Characterization Structural Verification Physicochemical Identity Testing

Non-Exchangeable Label Stability

The three deuterium atoms in 4-Androstene-3,17-dione-19-d3 are located on the C-19 angular methyl group, a non-activated position that is not adjacent to a carbonyl group and does not undergo H/D exchange under typical sample preparation conditions (aqueous buffers, organic solvents, mild acids/bases, derivatization reagents) . In contrast, deuterium atoms placed at positions alpha to carbonyl groups (e.g., C-2 or C-4 in 2,2,4,6,6-d5-androstenedione) are susceptible to acid- or base-catalyzed enolization and back-exchange, leading to time-dependent loss of isotopic enrichment and compromised quantification accuracy . This structural stability advantage is documented in the compound's specification as 'Stability: ≥1 year' .

Label stability
Class-level
No measurable H/D exchange at 19-methyl under pH 2–10, 24 h
Ensures ruggedness in regulated bioanalytical method context
Shelf-life ≥1 year per supplier; labile d5 labels lose enrichment within hours
Deuterium Exchange Sample Preparation Robustness LC-MS/MS Method Development

Application Scenarios for 19-d3-Androstenedione


Clinical Reference Measurement for Serum Androstenedione

This compound is directly suited as the internal standard in isotope-dilution LC–MS/MS candidate reference measurement procedures (RMPs) for serum androstenedione. As demonstrated by the Gradl et al. (2020) method using a labeled analog, an imprecision of <2% CV at clinically relevant concentrations (5–12 ng/mL) is achievable, meeting the metrological requirements for assigning target values to external quality assessment (EQA) materials and calibrating routine clinical immunoassays . The non-exchangeable 19-d3 label ensures the internal standard remains stable throughout multi-step sample preparation, including protein precipitation, solid-phase extraction, and potential derivatization, satisfying the robustness criteria of ISO 15193:2009 for RMPs .

Androstenedione Pharmacokinetics & Bioavailability

In clinical pharmacokinetic studies investigating oral androstenedione supplementation or transdermal delivery systems, the 19-d3 compound serves as an ideal tracer for isotope-dilution quantification in plasma or serum. The +3.02 Da mass shift enables clear resolution from endogenous androstenedione in multiple reaction monitoring (MRM) transitions, eliminating interference from the subject's baseline circulating steroid levels . Mass spectrometry methods using deuterated internal standards have been employed to measure plasma clearance rates of androstenedione in women with androgen-related disorders, demonstrating the biological relevance of the tracer approach .

Anti-Doping Testing for Androstenedione

In World Anti-Doping Agency (WADA)-accredited laboratories, isotope-dilution GC–MS or LC–MS/MS with deuterated internal standards is mandatory for confirming the presence of endogenous anabolic androgenic steroids, including androstenedione, in athlete urine samples. The 19-d3-androstenedione, as a controlled substance, is specifically manufactured as a certified reference standard to support the quantification of androstenedione in doping control analysis, where the ability to distinguish exogenous administration from endogenous production relies on precise concentration measurement and isotope ratio mass spectrometry (IRMS) . The non-exchangeable label location is critical for maintaining isotopic fidelity during the enzymatic hydrolysis and derivatization steps required for urine analysis .

In Vitro Metabolism & Enzyme Kinetics

For researchers studying aromatase (CYP19A1), 17β-hydroxysteroid dehydrogenase (17β-HSD), or 5α-reductase activity in cell-based assays, the 19-d3 analog enables precise quantification of substrate consumption and product formation without interference from endogenous steroids present in cell culture media or cell lysates. The unified total synthesis route for 18- and 19-trideuterated androstenedione, testosterone, and progesterone provides a consistent synthetic framework that ensures batch-to-batch isotopic pattern reproducibility, enabling longitudinal enzyme kinetic studies with minimal inter-experiment variability .

Application
Selection Property
Validation Focus
Serum androstenedione reference method research
Co-eluting ISTD with non-exchangeable label
LOQ and inter-assay precision benchmarking
Androstenedione pharmacokinetic research in plasma
+3 Da mass shift for MRM resolution from endogenous steroid
Endogenous interference correction and baseline resolution
Doping control quantification in urine
Label robustness during hydrolysis and derivatization
Isotope ratio fidelity for IRMS confirmation
In vitro steroid metabolism enzyme kinetics
Batch-to-batch isotopic pattern reproducibility
Substrate/product quantification without endogenous background
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